1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone
Overview
Description
1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone typically involves the reaction of 2-aminothiazole with a suitable benzyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds. These processes are optimized for high yield and purity, and they often employ advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylthiazole: Similar structure but lacks the phenyl ring.
4-Methyl-5-thiazolecarboxylic acid: Contains a carboxylic acid group instead of the ethanone group.
2-(Benzylamino)-4-methylthiazole: Similar structure but with a benzylamino group instead of the phenyl ring.
Uniqueness
1-[4-[(2-Amino-5-thiazolyl)methyl]phenyl]ethanone is unique due to its specific combination of the thiazole ring and the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2-amino-1,3-thiazol-5-yl)methyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8(15)10-4-2-9(3-5-10)6-11-7-14-12(13)16-11/h2-5,7H,6H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUUSGYHLELNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2=CN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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